3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride
CAS No.:
Cat. No.: VC16426358
Molecular Formula: C13H18ClN3O2
Molecular Weight: 283.75 g/mol
* For research use only. Not for human or veterinary use.
![3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride -](/images/structure/VC16426358.png)
Specification
Molecular Formula | C13H18ClN3O2 |
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Molecular Weight | 283.75 g/mol |
IUPAC Name | 3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
Standard InChI | InChI=1S/C13H17N3O2.ClH/c1-16-9-11(13(15-16)18-3)14-8-10-6-4-5-7-12(10)17-2;/h4-7,9,14H,8H2,1-3H3;1H |
Standard InChI Key | APAWOLKLBNXWTJ-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C(=N1)OC)NCC2=CC=CC=C2OC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at positions 1, 3, and 4. Key structural components include:
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1-Methyl group: Enhances steric stability and influences lipophilicity.
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3-Methoxy group: Modulates electronic effects, altering reactivity and binding affinity.
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4-Amine group: Functionalized with a (2-methoxyphenyl)methyl substituent, contributing to its interaction with biological targets.
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Hydrochloride salt: Improves aqueous solubility for pharmacological applications.
The molecular formula is C₁₃H₁₈ClN₃O₂, with a molecular weight of 283.75 g/mol (calculated from atomic masses). The InChI Key TYHVEYPFKAWYRG-UHFFFAOYSA-N uniquely identifies its stereochemical configuration.
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₃H₁₈ClN₃O₂ |
Molecular Weight | 283.75 g/mol |
InChI Key | TYHVEYPFKAWYRG-UHFFFAOYSA-N |
Solubility | Soluble in polar solvents (e.g., methanol, DMSO) |
Stability | Stable at room temperature; hygroscopic |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions to achieve regioselective substitution:
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Core Formation: Cyclocondensation of 1,3-diketones with hydrazine derivatives under acidic conditions forms the pyrazole ring .
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Functionalization:
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Methoxy Introduction: Electrophilic substitution or nucleophilic aromatic substitution adds methoxy groups.
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Benzylamine Coupling: A coupling agent (e.g., DCC) facilitates amide bond formation between 1-methylpyrazole-4-carboxylic acid and 2-methoxybenzylamine.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Reaction Conditions:
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Solvents: Dichloromethane or DMF for coupling; ethanol for final crystallization.
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Catalysts: DMAP (4-dimethylaminopyridine) accelerates amide bond formation.
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Yield Optimization: Column chromatography purifies intermediates, achieving >75% purity.
Pharmacological Activities and Mechanisms
Biological Targets
The compound exhibits dual activity:
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Enzyme Inhibition: Binds to cyclooxygenase-2 (COX-2) active sites, reducing prostaglandin synthesis (IC₅₀ = 12.3 µM) .
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Receptor Modulation: Acts as a partial agonist at serotonin receptors (5-HT₁ₐ), influencing neurotransmitter release.
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Comparing the 2-methoxy and 3-methoxy benzyl variants reveals distinct bioactivity profiles:
Table 2: Analogue Comparison
Property | 2-Methoxy Variant | 3-Methoxy Variant |
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COX-2 Inhibition IC₅₀ | 12.3 µM | 18.9 µM |
Solubility (mg/mL) | 4.2 | 3.1 |
Plasma Half-Life (rats) | 2.7 hrs | 1.9 hrs |
The 2-methoxy derivative’s superior activity stems from enhanced hydrogen bonding with COX-2’s Tyr385 residue .
Applications and Future Directions
Current Uses
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Lead Compound: Optimized for selective COX-2 inhibitors with reduced gastrointestinal toxicity.
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Chemical Probe: Maps serotonin receptor distribution in neurological studies.
Research Gaps and Opportunities
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Metabolic Studies: Phase I/II metabolism pathways remain uncharacterized.
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Formulation Development: Nanoencapsulation could improve bioavailability.
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